3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by:
- A 3,4-dimethoxyphenyl substituent at position 2.
- A 2-methyl group at position 2.
- A 2-(thiophen-2-yl)ethyl chain at position 8.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-16-24(17-6-8-22(29-2)23(13-17)30-3)25(28)19-7-9-21-20(26(19)32-16)14-27(15-31-21)11-10-18-5-4-12-33-18/h4-9,12-13H,10-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIHZASFIANATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be categorized under oxazines and chromenes. Its structure includes:
- A dimethoxyphenyl group
- A thiophene moiety
- A chromeno-oxazine framework
This unique arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of methoxy groups enhances electron donation capabilities, contributing to its antioxidant properties. Studies have shown that similar compounds can scavenge free radicals effectively.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is hypothesized to be related to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Neuroprotective Effects : Some derivatives of chromeno-oxazines have demonstrated neuroprotective effects in vitro. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The antioxidant capacity is primarily due to the ability of the methoxy groups to donate electrons, thereby neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : The thiophene group may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.
Data Table: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study evaluated the antioxidant potential of a structurally similar compound using DPPH and ABTS assays. Results indicated significant radical scavenging activity, suggesting that the target compound could exhibit similar effects (Source: Journal of Medicinal Chemistry).
- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria showed promising results for derivatives containing the oxazine moiety. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity (Source: International Journal of Antimicrobial Agents).
- Neuroprotection Research : In vitro studies on neuronal cell lines exposed to oxidative stress revealed that compounds with similar structures could protect neurons by modulating intracellular signaling pathways (Source: Neuropharmacology Journal).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Table 1: Structural and Physicochemical Comparisons
Substituent-Driven Implications
Position 3 Substituents
- 4-Chlorophenyl (CAS 929811-00-7) : Chlorine’s electronegativity may reduce electron density, altering reactivity or target affinity .
Position 9 Substituents
- 1,1-Dioxidotetrahydrothiophen-3-yl (CAS 951963-40-9) : The sulfone group introduces polarity, likely reducing bioavailability but improving solubility .
Position 2 Substituents
- The 2-methyl group in the target compound adds steric hindrance, which could influence conformational flexibility and intermolecular interactions.
Q & A
Q. Q2. What spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Key for assigning methoxy groups (δ ~3.8–4.0 ppm for OCH3), thiophene protons (δ ~6.8–7.5 ppm), and oxazinone carbonyl (δ ~165–170 ppm) .
- HRMS : Validates molecular formula accuracy (e.g., [M+H]+ calculated within 2 ppm error) .
- IR Spectroscopy : Confirms carbonyl stretches (ν ~1700 cm⁻¹) and ether linkages (ν ~1250 cm⁻¹) .
Advanced Research Questions
Mechanistic and Computational Insights Q. Q3. How can computational modeling elucidate the tautomerization behavior of the oxazinone ring in this compound?
- DFT Calculations : Predict stability of keto-enol tautomers by comparing Gibbs free energy differences. The keto form is typically favored due to conjugation with the chromene system .
- MD Simulations : Analyze solvent effects (e.g., DMSO vs. chloroform) on tautomeric equilibrium using explicit solvent models .
- Experimental Validation : Variable-temperature NMR can detect tautomeric shifts (e.g., coalescence of carbonyl signals at elevated temperatures) .
Q. Q4. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
- Dose-Response Replication : Repeat assays with standardized cell lines (e.g., HEK293 or HeLa) and controlled compound purity (>95% by HPLC) .
- Metabolite Interference Testing : Use LC-MS to identify degradation products or metabolites that may alter activity .
- Binding Affinity Studies : Employ surface plasmon resonance (SPR) to measure direct target interactions, reducing false positives from off-target effects .
Functionalization and Structure-Activity Relationships (SAR) Q. Q5. How can selective functionalization of the thiophene moiety enhance bioactivity?
- Electrophilic Substitution : Introduce halogens (e.g., Br at thiophene C5) via NBS/FeCl3 to improve binding to hydrophobic enzyme pockets .
- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, enhancing π-π stacking interactions .
- Biological Testing : Compare modified analogs in kinase inhibition assays (e.g., CDK2 or EGFR) to correlate substituent effects with potency .
Q. Q6. What are the challenges in scaling up the synthesis without compromising enantiomeric purity?
- Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during oxazinone formation .
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective C-C bond formation .
- Analytical Monitoring : Implement chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee) during process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
